molecular formula C20H15NO B1286750 3-[4-(Benzyloxy)phenyl]benzonitrile CAS No. 893736-83-9

3-[4-(Benzyloxy)phenyl]benzonitrile

Cat. No. B1286750
CAS RN: 893736-83-9
M. Wt: 285.3 g/mol
InChI Key: KSEFXTUDRJYZAY-UHFFFAOYSA-N
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Description

“3-[4-(Benzyloxy)phenyl]benzonitrile” is a chemical compound with the molecular formula C20H15NO . It has a molecular weight of 285.34 . The IUPAC name for this compound is 3-(4-phenylmethoxyphenyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of “3-[4-(Benzyloxy)phenyl]benzonitrile” includes a benzyloxy group attached to a phenyl group, which is further attached to a benzonitrile group . The canonical SMILES representation is C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C#N .


Physical And Chemical Properties Analysis

“3-[4-(Benzyloxy)phenyl]benzonitrile” has a molecular weight of 285.34 . It has a complexity of 370 and a XLogP3 of 4.7 . It has 22 heavy atoms, 2 hydrogen bond acceptors, and 4 rotatable bonds .

Mechanism of Action

Target of Action

3-[4-(Benzyloxy)phenyl]benzonitrile, also known as BOPBN , is a chemical compound that has gained significant attention in various fields of research and industry. It has been found to inhibit EGFR kinase , a protein that plays a key role in regulating cell growth and survival. This makes it a potential target for cancer therapies.

Mode of Action

The compound interacts with its target, EGFR kinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior.

Biochemical Pathways

The primary biochemical pathway affected by 3-[4-(Benzyloxy)phenyl]benzonitrile is the EGFR signaling pathway . This pathway is crucial for cell growth and survival. By inhibiting EGFR kinase, the compound disrupts this pathway, potentially leading to the death of cancer cells.

Pharmacokinetics

Its molecular weight of 28534 suggests that it may have good bioavailability

Result of Action

The inhibition of EGFR kinase by 3-[4-(Benzyloxy)phenyl]benzonitrile can lead to potent antiproliferative results against certain cancer cell lines . For instance, it has shown potent results against the A549 cancer cell line, with an IC50 value of 5.6 µM . Furthermore, it has been observed to induce apoptosis in cancer cells .

properties

IUPAC Name

3-(4-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEFXTUDRJYZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602454
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Benzyloxy)phenyl]benzonitrile

CAS RN

893736-83-9
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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